molecular formula C10H14O2 B168743 (S)-1-(3-Methoxyphenyl)-1-propanol CAS No. 134677-28-4

(S)-1-(3-Methoxyphenyl)-1-propanol

Cat. No.: B168743
CAS No.: 134677-28-4
M. Wt: 166.22 g/mol
InChI Key: OTBXPRJLIYBQHF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Methoxyphenyl)-1-propanol is a chiral secondary alcohol featuring a 3-methoxyphenyl group attached to a propanol backbone. This compound is of significant interest in pharmaceutical synthesis, particularly as a precursor or intermediate in the production of enantiomerically pure drugs. For instance, its structural analog, (S)-1-(3-Methoxyphenyl)ethylamine (3MPEA), is a key intermediate in the synthesis of rivastigmine, a therapeutic agent for Alzheimer’s disease . The synthesis of such compounds often employs biocatalytic methods, such as amine transaminase (ATA)-catalyzed reactions, followed by crystallization to achieve high enantiomeric purity . The stereochemical integrity of the (S)-enantiomer is critical for biological activity, as even minor structural deviations can drastically alter pharmacological efficacy.

Properties

CAS No.

134677-28-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(1S)-1-(3-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14O2/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

OTBXPRJLIYBQHF-JTQLQIEISA-N

SMILES

CCC(C1=CC(=CC=C1)OC)O

Isomeric SMILES

CC[C@@H](C1=CC(=CC=C1)OC)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Enantiomers

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS RN Molecular Formula Key Features Reference
(S)-1-(3-Methoxyphenyl)-1-propanol Not Provided C10H14O2 Chiral alcohol; intermediate in drug synthesis
(R)-1-(3-Methoxyphenyl)propan-1-amine HCl 88196-70-7 C10H16ClNO (R)-enantiomer; amine hydrochloride; 95% structural similarity
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl 244145-40-2 C11H18ClNO2 Additional methoxy group; 93% similarity; potential altered bioavailability
(S)-(+)-1-Methoxy-2-propanol 26550-55-0 C4H10O2 Isomeric methoxy-propanol; density 0.92 g/cm³; reagent-grade
RS,SR-1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol N/A C16H25NO2 Tramadol impurity; cyclohexanol backbone; dimethylaminomethyl substitution
Key Observations:
  • Enantiomeric Differences : The (R)-enantiomer of 1-(3-Methoxyphenyl)propan-1-amine exhibits 95% structural similarity to the (S)-form but may display divergent receptor-binding profiles due to chiral recognition in biological systems .
  • Functional Group Variations: Replacing the propanol group with an amine (e.g., 3MPEA) or adding methoxy substituents (e.g., 3,5-dimethoxy derivative) alters hydrogen-bonding capacity, solubility, and metabolic stability .
  • Pharmacological Implications: Cyclohexanol-based analogs, such as tramadol impurities, demonstrate how structural modifications (e.g., dimethylaminomethyl groups) can introduce unintended biological activity or toxicity .

Physicochemical Properties

  • Density and Solubility: (S)-(+)-1-Methoxy-2-propanol (d = 0.92 g/cm³) and (S)-(+)-2-Methoxypropanol (d = 0.938 g/cm³) exhibit minor density variations due to positional isomerism, impacting their suitability in specific solvent systems .
  • Salt Forms : Hydrochloride salts (e.g., (R)-1-(3-Methoxyphenyl)propan-1-amine HCl) enhance water solubility compared to free bases, critical for formulation stability .

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